molecular formula C11H24N2O2 B1651749 tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate CAS No. 1334499-54-5

tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate

Cat. No.: B1651749
CAS No.: 1334499-54-5
M. Wt: 216.32
InChI Key: CCDGWMGDQSLCED-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-amino-4-methylpentan-3-yl)carbamate (CAS# 1334499-54-5) is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . This molecule features both a primary amine and a tert-butoxycarbonyl (Boc)-protected secondary amine, making it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry. Its primary research application is in the synthesis of complex molecules, such as GPR88 receptor agonists . GPR88 is an orphan G-protein-coupled receptor highly enriched in the striatum, and it is a promising therapeutic target for psychiatric and neurological disorders, including schizophrenia and drug addiction . As a synthetic intermediate, this Boc-protected diamine is used to construct the core structure of potential ligands during research and development phases . The product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers can handle this material based on the general safety precautions for laboratory chemicals, as specific hazard information was not located in the available search results.

Properties

IUPAC Name

tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-7(2)9(8(3)12)13-10(14)15-11(4,5)6/h7-9H,12H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDGWMGDQSLCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141536
Record name Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
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Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334499-54-5
Record name Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=1334499-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(1-aminoethyl)-2-methylpropyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate
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Biological Activity

Tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H24N2O2C_{11}H_{24}N_{2}O_{2}. The compound features a tert-butyl group linked to an amino acid derivative, which enhances its solubility and bioactivity. Its structural uniqueness allows for selective interactions with various biological targets, particularly enzymes involved in metabolic processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, thus preventing substrate binding and catalytic activity. This mechanism is critical in therapeutic contexts, particularly for conditions like cancer and neurodegenerative diseases.
  • Protein Interactions : It forms stable complexes with proteins, which can modulate their function. This property is beneficial in drug development, where altering protein activity can lead to therapeutic effects.

1. Neuroprotective Effects

This compound has shown potential neuroprotective effects in vitro. Studies suggest that it may reduce oxidative stress markers and inflammatory cytokines in neuronal cells exposed to amyloid-beta (Aβ) peptides .

StudyFindings
In vitro study on astrocytesReduced TNF-α levels and free radicals when treated with the compound in the presence of Aβ 1-42 .
In vivo modelModerate protective effects observed; however, bioavailability issues limited efficacy compared to established drugs like galantamine .

2. Inhibition of Cyclin-dependent Kinases (CDKs)

The compound exhibits inhibitory activity against cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition may lead to antiproliferative effects, making it a candidate for cancer therapeutics.

3. Cholinesterase Inhibition

Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders .

Case Study 1: Neuroprotection Against Aβ-Induced Toxicity

A study investigated the protective effects of this compound on astrocytes exposed to Aβ 1-42. The results indicated a significant reduction in cell death and inflammatory markers when treated with the compound.

Case Study 2: CDK Inhibition and Cancer Cell Proliferation

Another research focused on the compound's role as a CDK inhibitor. The study found that treatment with this compound resulted in decreased proliferation rates of cancer cell lines, suggesting its potential utility in cancer therapy.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate has been investigated for its role as a bioactive compound, particularly in the context of neuroprotection and cognitive enhancement.

Neuroprotective Effects:
Recent studies have shown that compounds similar to this compound exhibit protective effects against neurodegenerative diseases. For instance, research indicated that certain carbamate derivatives can inhibit amyloid-beta aggregation, a hallmark of Alzheimer’s disease. The mechanism involves the reduction of oxidative stress markers such as TNF-α and free radicals in astrocyte cultures exposed to amyloid-beta peptides .

Cognitive Enhancement:
In vivo models have demonstrated that these compounds may enhance cognitive function by acting as acetylcholinesterase inhibitors. This action is critical in increasing the levels of acetylcholine, a neurotransmitter associated with memory and learning .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations that are essential in constructing complex organic molecules.

Synthesis of Amino Acids:
The compound is utilized in the diastereoselective synthesis of nonplanar amino acids. Studies have reported successful methodologies employing this carbamate for creating diverse amino acid derivatives with high yields through selective reduction reactions .

Table 1: Synthesis Yields of Amino Acids Using this compound

Reaction TypeYield (%)Conditions
NaBH4 Reduction77THF, 0 °C
L-selectride Reduction57THF, 0 °C
DIBAL-H Reduction99THF, 0 °C

Case Studies

Several case studies highlight the practical applications of this compound in research settings.

Case Study 1: Neuroprotection Against Amyloid Beta
In a controlled study involving astrocytes treated with amyloid-beta peptides, the application of this compound resulted in a significant reduction of cell death compared to untreated controls. The results indicated a protective mechanism attributed to the compound's antioxidant properties .

Case Study 2: Synthesis of Novel Therapeutics
Researchers successfully synthesized novel therapeutic agents using this compound as a starting material. The derivatives displayed enhanced biological activities against various cancer cell lines, suggesting potential applications in anticancer drug development .

Comparison with Similar Compounds

Linear vs. Cyclic Backbones

  • Cyclic Analogs :
    • tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (): A bicyclo[2.2.2]octane framework introduces rigidity, which may enhance binding specificity in receptor-targeted applications.
    • tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7, ): The strained bicyclic system increases reactivity, useful in ring-opening reactions.

Substituent Effects

  • Hydroxy Groups :
    • tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0, ): The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for improving aqueous solubility.
  • Fluorinated Derivatives: tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6, ): Fluorine’s electron-withdrawing effects improve metabolic stability and membrane permeability.

Steric and Electronic Profiles

  • Branched vs.
  • Aromatic vs. Aliphatic Systems :
    • benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride (CAS: 2227206-53-1, ): The aromatic benzyl group increases lipophilicity, favoring blood-brain barrier penetration.

Data Table: Key Properties of Selected Analogs

Compound Name (CAS) Backbone Type Key Substituents Solubility (logP)* Stability Notes
Target (1334499-54-5) Linear aliphatic 4-methyl ~2.1 (estimated) Moderate enzymatic stability
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane Formyl ~1.8 High thermal stability
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (154737-89-0) Cyclopentyl Hydroxyl ~0.9 Prone to oxidation
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (907544-17-6) Piperidine Fluoro, amino ~1.5 Enhanced metabolic resistance
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate (473839-06-4) Piperidine Methyl ~2.3 Moderate steric hindrance

Preparation Methods

Mixed Carbonate Anhydride Method

Reaction Scheme :

  • Substrates : N-Boc-D-serine, benzylamine.
  • Reagents : Isobutyl chlorocarbonate (i-BuOCOCl), N-methylmorpholine (NMM).
  • Conditions : Anhydrous ethyl acetate, -10°C to 5°C.

Procedure :
N-Boc-D-serine is dissolved in anhydrous ethyl acetate and cooled to -10°C. NMM and i-BuOCOCl are added sequentially to form a mixed anhydride. Benzylamine is introduced, and the reaction proceeds at 10–15°C. Post-reaction workup involves extraction, acid washing, and crystallization with hexane/ethyl acetate (8:1).

Yield : 90–93%.

Advantages :

  • High regioselectivity.
  • Scalable for industrial production.

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.38 (s, 9H, Boc CH3), 3.58 (m, 2H, CH2), 4.31 (m, 2H, NHCH2), 7.31–7.20 (m, 5H, Ar-H).
  • MS (ESI) : m/z 295.2 [M+H]+.

Boc Protection via Di-tert-butyl Dicarbonate

Reaction Scheme :

  • Substrates : 1-Hydroxypent-4-en-2-amine.
  • Reagents : Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide.

Procedure :
The amine is dissolved in methanol, and Boc2O is added dropwise at 10–30°C. The pH is maintained at 8–9 using NaOH. The product is extracted with dichloromethane and purified via crystallization.

Yield : 71%.

Challenges :

  • Requires strict pH control to avoid Boc group cleavage.

Optimization :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.

Reductive Amination Pathway

Reaction Scheme :

  • Substrates : 4-Methyl-3-penten-2-one, tert-butylamine.
  • Reagents : Sodium borohydride (NaBH4), dimethyl oxalate.

Procedure :
The ketone is condensed with tert-butylamine in THF, followed by reduction with NaBH4 at 0°C. The intermediate is treated with dimethyl oxalate to form the carbamate.

Yield : 78–85%.

Key Considerations :

  • Anhydrous conditions critical for NaBH4 stability.

Comparative Analysis of Methods

Method Yield Conditions Scalability Purity
Mixed Carbonate Anhydride 90–93% -10°C, anhydrous Industrial >99%
Boc Protection 71% 10–30°C, pH 8–9 Pilot-scale 98%
Reductive Amination 78–85% 0°C, THF Laboratory 97%

Industrial Preference : The mixed carbonate anhydride method is favored for its high yield and compatibility with cGMP protocols.

Analytical Characterization

Spectroscopic Data

  • FT-IR : N-H stretch (3300 cm⁻¹), C=O (1690 cm⁻¹), Boc C-O (1250 cm⁻¹).
  • 13C NMR (100 MHz, CDCl3) : δ 155.6 (Boc carbonyl), 79.3 (Boc quaternary C), 49.8 (CH2NH).

Chromatographic Purity

  • HPLC : >99% purity on C18 column (MeCN:H2O = 70:30, λ = 254 nm).

Challenges and Optimization

Enantiomeric Control

  • Use of chiral auxiliaries (e.g., N-Boc-D-serine) ensures R-configuration retention.
  • Racemization risks during Boc deprotection mitigated by low-temperature acidolysis.

Solvent Selection

  • Ethyl acetate preferred for anhydrous reactions due to low polarity and ease of removal.
  • Tetrahydrofuran (THF) enhances solubility in reductive amination but requires strict dryness.

Industrial Applications

  • Lacosamide Synthesis : Serves as a key intermediate in anticonvulsant production.
  • Anticoagulant Development : Precursor for factor Xa inhibitors (e.g., rivaroxaban analogs).

Q & A

Q. What are the key synthetic routes for tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate, and how are intermediates validated?

  • Methodological Answer: The compound is typically synthesized via a multi-step protocol involving:
  • Step 1: Protection of the primary amine group using tert-butyl carbamate (Boc) under basic conditions (e.g., Boc anhydride in THF with triethylamine).
  • Step 2: Functionalization of the secondary amine via reductive amination or nucleophilic substitution, depending on the target substituents.
  • Validation: Intermediates are characterized using 1^1H/13^{13}C NMR to confirm Boc protection (e.g., disappearance of NH2_2 signals at ~1.5 ppm and appearance of Boc carbonyl signals at ~155 ppm in 13^{13}C NMR) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this carbamate?

  • Methodological Answer:
  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm regiochemistry and Boc protection. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1^1H NMR .
  • X-ray Crystallography: Programs like SHELX refine crystal structures to resolve stereochemistry. Hydrogen-bonding networks between the carbamate oxygen and adjacent amines are critical for stability analysis .
  • Mass Spectrometry (HRMS): Validates molecular weight with <5 ppm error .

Q. How is this compound utilized as a building block in pharmaceutical intermediate synthesis?

  • Methodological Answer: The Boc-protected amine serves as a precursor for:
  • Peptide Mimetics: Deprotection with TFA yields free amines for coupling with carboxylic acids (e.g., EDCI/HOBt-mediated amide bond formation) .
  • Kinase Inhibitors: The branched alkyl chain enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Advanced Research Questions

Q. How can contradictions in NMR data for carbamate derivatives be systematically resolved?

  • Methodological Answer:
  • Dynamic NMR (DNMR): Detects rotational barriers in carbamates by analyzing coalescence temperatures of diastereotopic protons.
  • DFT Calculations: Predict chemical shifts (e.g., using Gaussian09) to validate experimental 13^{13}C NMR assignments for carbonyl groups (~155 ppm) .
  • Variable Temperature (VT) NMR: Resolves overlapping signals caused by conformational flexibility .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this carbamate?

  • Methodological Answer:
  • Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during Boc protection to achieve >95% ee .
  • Kinetic Resolution: Enzymatic methods (e.g., lipase-catalyzed acyl transfer) selectively deprotect one enantiomer .
  • Chiral HPLC: Analytical columns (e.g., Chiralpak IA) confirm purity, with mobile phases optimized for carbamate solubility (hexane:IPA 90:10) .

Q. How can computational modeling predict reactivity and regioselectivity in carbamate functionalization?

  • Methodological Answer:
  • Molecular Dynamics (MD): Simulates solvent effects (e.g., DMF vs. THF) on reaction pathways using software like GROMACS.
  • Docking Studies (AutoDock Vina): Predict binding affinities for Boc-protected intermediates in enzyme active sites (e.g., proteases) .
  • Reactivity Descriptors (Fukui indices): Identify nucleophilic sites for alkylation or acylation using Gaussian09 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate
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tert-butyl N-(2-amino-4-methylpentan-3-yl)carbamate

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